Alprostadil
Beschreibung
Alprostadil (prostaglandin E1, PGE1) is a synthetic prostaglandin analog classified under ATC code C01EA01 . It acts as a potent vasodilator and anti-inflammatory agent, with applications spanning erectile dysfunction (ED), renal protection, and critical care. Its mechanisms include activation of EP2 and EP4 receptors, leading to increased cAMP production and downstream effects such as smooth muscle relaxation and inhibition of platelet aggregation .
Structure
2D Structure
Eigenschaften
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-DWKJAMRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022578 | |
| Record name | Alprostadil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin E1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
745-65-3 | |
| Record name | Prostaglandin E1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alprostadil [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alprostadil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alprostadil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alprostadil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPROSTADIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5TD010360 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin E1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
115-116 °C, 115 - 116 °C | |
| Record name | Alprostadil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prostaglandin E1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Synthetic Preparation Methods
Synthesis from Dihomo-gamma-linolenic Acid
Alprostadil is synthesized from dihomo-gamma-linolenic acid (DGLA), a C20:3 omega-6 fatty acid found in cellular membranes. The process involves:
- Enzymatic Oxidation : Cyclooxygenase-1 (COX-1) catalyzes DGLA conversion to prostaglandin H1 (PGH1), followed by isomerization to prostaglandin E1 (PGE1) using specific synthases.
- Chemical Modifications :
Key parameters include temperature control (25–30°C) and inert atmospheres to prevent oxidative side reactions.
Purification Techniques
Chromatographic Purification
The Chinese patent CN102351767B details a high-yield purification protocol:
- Acid Salt Treatment : Crude this compound is dissolved in ethanol and treated with sodium pyrosulfate (Na₂S₂O₇) or sodium dihydrogen phosphate (NaH₂PO₄) at 45–50°C to hydrolyze ester impurities.
- Preparative Chromatography :
Gradient Recrystallization
Post-chromatography, the eluate is concentrated under reduced pressure (40–50°C) and subjected to gradient cooling:
- Heating : Solution warmed to ≤60°C to dissolve residual impurities.
- Acetonitrile Addition : 1:1–3 v/v acetonitrile induces crystallization.
- Cooling Profile :
This method reduces heavy metal content by 90% compared to traditional recrystallization.
Industrial-Scale Production
Process Optimization
Industrial synthesis employs large-scale bioreactors (500–1,000 L) with the following optimizations:
Formulation Strategies
Lyophilized Powder
CAVERJECT® (this compound for injection) is formulated as a lyophilized powder containing:
Analytical Characterization
Structural Elucidation
Challenges and Innovations
Impurity Profiling
Residual esters (e.g., methyl prostaglandin E1) are controlled via acid salt hydrolysis (step 1 of CN102351767B), reducing impurities from 5.2% to <0.3%.
Solvent Recovery
Supercritical CO₂ extraction reclaims 85% of acetonitrile, cutting production costs by 30%.
Continuous Manufacturing
Microreactor systems (e.g., Corning AFR™) enable flow chemistry for DGLA oxidation, improving yield from 68% to 89%.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Alprostadil durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Synthese und Modifikation für verschiedene Anwendungen unerlässlich.
Häufige Reagenzien und Bedingungen:
Oxidation: Es werden übliche Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Verschiedene Nukleophile können je nach der gewünschten Modifikation für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, die für verschiedene therapeutische Zwecke eingesetzt werden können .
Wissenschaftliche Forschungsanwendungen
Treatment of Erectile Dysfunction
Mechanism of Action : Alprostadil promotes vasodilation by acting on the smooth muscle of the corpora cavernosa, leading to increased blood flow and penile erection. It can be administered via intracavernosal injection or as a transurethral suppository (MUSE) .
Clinical Efficacy : Studies show that this compound is effective in patients with various etiologies of erectile dysfunction, including neurogenic and vasculogenic causes. A systematic review indicated that this compound is a viable alternative for patients who do not respond to phosphodiesterase type 5 inhibitors .
Patient Satisfaction : Research indicates that patient satisfaction rates differ between administration routes. Intracavernosal injections tend to yield higher satisfaction compared to transurethral methods, with approximately 70% of patients preferring the injection route .
Maintenance of Ductus Arteriosus Patency
Indication : this compound is crucial in neonatal care for maintaining the patency of the ductus arteriosus in infants with congenital heart defects until surgical intervention can be performed. This is particularly important for conditions such as transposition of the great vessels and tetralogy of Fallot .
Mechanism : By relaxing the smooth muscle of the ductus arteriosus, this compound prevents its closure after birth, thus ensuring adequate pulmonary and systemic blood flow .
Emerging Applications
Female Sexual Arousal Disorder : Topical formulations of this compound have shown promise in treating female sexual arousal disorder, although further studies are necessary to establish its efficacy and safety in this context .
Raynaud's Phenomenon : this compound has been used to manage ischemic changes associated with Raynaud's phenomenon by improving blood flow to affected areas .
Contrast-Induced Nephropathy : A systematic review indicated that this compound may reduce the incidence of contrast-induced nephropathy during coronary procedures by improving renal function and decreasing serum creatinine levels .
Summary Table of Applications
| Application | Mechanism | Patient Population | Evidence Level |
|---|---|---|---|
| Erectile Dysfunction | Vasodilation in corpora cavernosa | Males with erectile dysfunction | High |
| Ductus Arteriosus Patency | Relaxation of ductus arteriosus | Neonates with congenital heart defects | High |
| Female Sexual Arousal Disorder | Topical vasodilation | Females with sexual arousal issues | Moderate |
| Raynaud's Phenomenon | Improved peripheral blood flow | Patients with Raynaud's phenomenon | Moderate |
| Contrast-Induced Nephropathy | Renal protection during contrast procedures | Patients undergoing coronary procedures | High |
Case Studies
-
Erectile Dysfunction Management :
- A study involving 200 men showed that those treated with this compound reported significant improvements in erectile function compared to placebo, highlighting its effectiveness as a first-line treatment option for those unable to use oral medications.
-
Neonatal Application :
- In a cohort study of infants requiring ductal patency maintenance, administration of this compound resulted in successful surgical outcomes without significant adverse effects, underscoring its critical role in neonatal cardiology.
-
Contrast-Induced Nephropathy Prevention :
- A meta-analysis involving over 2,000 patients demonstrated that this compound significantly reduced the incidence of contrast-induced nephropathy compared to controls, providing strong evidence for its use in at-risk populations during diagnostic procedures.
Wirkmechanismus
Alprostadil exerts its effects by binding to specific receptors on smooth muscle cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle tissues and vasodilation. In the treatment of erectile dysfunction, this compound promotes the relaxation of the corpus cavernosum, allowing increased blood flow and the maintenance of an erection .
Vergleich Mit ähnlichen Verbindungen
Key Pharmacological Properties:
- Vasodilation : Reduces peripheral resistance and improves microcirculation .
- Anti-fibrotic Effects : Inhibits TGF-β1–induced fibroblast-to-myofibroblast transition via EP2/EP4 receptors .
- Renal Protection : Reduces contrast-induced nephropathy (CIN) incidence and improves glomerular filtration .
- ED Treatment: Enhances penile blood flow via intracavernosal, intraurethral, or topical administration .
Pharmacological Comparison
Key Findings :
- Iloprost vs. This compound : In femoro-distal reconstructions, iloprost reduced peripheral resistance by 21% versus 3% with this compound, highlighting iloprost’s superior efficacy in vascular surgery .
- Beraprost + this compound: Combined therapy in diabetic nephropathy reduced urinary albumin excretion by 35% compared to monotherapy, indicating synergistic effects .
- PGE2 : Shares anti-fibrotic pathways with this compound but has broader receptor activation (EP1-EP4), which may increase side effects .
Clinical Efficacy
Erectile Dysfunction
Combination Therapy: this compound + PDE5 inhibitors improved erection success rates to 94%, compared to 70-80% with monotherapy .
Renal and Critical Care
- Contrast-Induced Nephropathy : this compound reduced CIN risk by 73% (OR = 0.27) in coronary procedures .
- Sepsis Management : this compound lowered APACHE II scores by 4.2 points and SOFA scores by 2.8 points after 7 days in ICU patients .
Market Impact
Biologische Aktivität
Alprostadil, a synthetic analog of prostaglandin E1 (PGE1), is primarily used in the treatment of erectile dysfunction (ED) and certain cardiovascular conditions. Its biological activity encompasses various mechanisms, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.
Vasodilation
this compound induces vasodilation by binding to specific receptors on vascular smooth muscle cells, leading to increased intracellular cyclic AMP (cAMP) levels. This process promotes relaxation of smooth muscles and enhances blood flow to targeted tissues, particularly in the penis for erectile function .
Inhibition of Platelet Aggregation
this compound has been shown to inhibit platelet aggregation, which is beneficial in conditions like peripheral artery disease. It enhances blood flow and reduces the risk of thrombus formation .
Anti-inflammatory Effects
Recent studies indicate that this compound reduces levels of inflammatory cytokines such as TNF-α, IL-6, and IL-8. This action is particularly relevant in patients with diabetes mellitus and peripheral atherosclerosis, where inflammation plays a critical role in disease progression .
Pharmacokinetics
This compound's pharmacokinetic profile reveals important insights into its absorption and metabolism. After administration, it is rapidly absorbed with peak plasma concentrations occurring within 0.6 to 1 hour. The primary metabolite, 15-keto-PGE0, exhibits a half-life of approximately 3-6 hours .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Peak Concentration (Cmax) | Varies by administration route |
| Time to Peak (Tmax) | 0.6 - 1 hour |
| Half-life | 3 - 6 hours |
Erectile Dysfunction
This compound is widely recognized for its efficacy in treating ED. A systematic review indicated that it significantly improves erectile function compared to placebo . Clinical trials have demonstrated that this compound can enhance sexual satisfaction and overall quality of life for men suffering from ED.
Case Study: Diabetes Mellitus and Peripheral Atherosclerosis
A clinical study involving 154 patients with Type 2 diabetes and peripheral atherosclerosis demonstrated that the addition of this compound to conventional treatment resulted in:
- Improved Biochemical Indices : Significant reductions in whole blood viscosity, plasma viscosity, and inflammatory markers.
- Higher Total Effective Rate : The treatment group showed a total effective rate significantly higher than the conventional group (p < 0.030)【2】.
Adverse Effects
While generally well-tolerated, this compound can cause side effects such as hematoma at the injection site, prolonged erection (priapism), and dizziness. A dose evaluation study reported minimal adverse effects in patients treated with this compound for ED【8】.
Q & A
Q. Advanced Consideration :
- Model Limitations : Rodent models may not fully replicate human vascular pathophysiology. Hybrid approaches, such as ex vivo human tissue assays combined with in vivo data, improve validity .
- Reproducibility : Detailed reporting of animal strain, anesthesia protocols, and environmental conditions is critical .
How can researchers address contradictions in this compound’s efficacy across different administration routes?
Advanced Research Question
Meta-analyses reveal that intravenous injection of this compound lipid microspheres increases phlebitis risk compared to intravenous drip (RR=1.92, P=0.01), while infusion methods show no significant difference . Contradictions arise from variations in infusion sets (e.g., fine filtration reduces phlebitis incidence, RR=0.18, P<0.00001) and injection speed (slow vs. rapid).
Q. Methodological Resolution :
- Systematic Reviews : Use tools like RevMan 5.2 for meta-analysis to aggregate data from randomized controlled trials (RCTs) .
- Sensitivity Analysis : Stratify studies by administration parameters (e.g., pump vs. drip) to identify confounding variables .
What statistical methods are recommended for analyzing this compound’s pharmacological data in preclinical and clinical studies?
Basic Research Question
Q. Advanced Consideration :
- Power Analysis : Calculate sample sizes using SAS or R to ensure statistical power, particularly for rare endpoints like phlebitis .
- Multivariate Regression : Adjust for covariates (e.g., age, comorbidities) in clinical datasets to isolate treatment effects .
How should researchers design a study comparing this compound with other vasodilators (e.g., nitroglycerin)?
Advanced Research Question
- Randomized Controlled Trials (RCTs) : Use double-blind designs with crossover protocols to minimize bias. For example, intracoronary this compound vs. nitroglycerin in coronary slow flow patients, measuring TFC declines .
- Endpoint Selection : Include both primary (e.g., TFC improvement) and secondary endpoints (e.g., adverse events like phlebitis) .
Q. Methodological Pitfalls :
- Confounding Variables : Control for concomitant medications (e.g., antiplatelet agents) that may interact with vasodilators .
- Blinding Challenges : Use placebo-matched formulations for intravenous administration to maintain blinding .
How can researchers ensure reproducibility in this compound studies given formulation variability?
Basic Research Question
- Chemical Documentation : Report this compound’s source (e.g., Tocris Bioscience), CAS number (745-65-3), purity, and storage conditions (-20°C in dark vials) .
- Protocol Standardization : Adhere to guidelines for experimental sections, including detailed preparation steps (e.g., lipid microsphere reconstitution) .
Q. Advanced Consideration :
- Batch Testing : Validate each this compound batch via HPLC to confirm stability and concentration, especially for long-term studies .
- Inter-lab Collaboration : Share protocols via platforms like protocols.io to reduce inter-lab variability .
What ethical and methodological standards apply to clinical trials involving this compound in human subjects?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
